molecular formula C26H29N3O4 B11142663 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11142663
M. Wt: 447.5 g/mol
InChI Key: RYCNBCHRQHMULM-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzylpiperidine with a suitable acylating agent to introduce the 2-oxoethyl group. This intermediate is then reacted with a 3,4-dimethoxyphenyl-substituted hydrazine derivative to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpiperidine: A stimulant drug with a similar piperidine structure.

    4-Benzylpiperidine: Known for its use in scientific studies as a monoamine releasing agent.

    Benzylpiperazine: Another compound with a piperidine ring, used in various research applications.

Uniqueness

What sets 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone apart is its unique combination of functional groups and the pyridazinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C26H29N3O4/c1-32-23-10-8-21(17-24(23)33-2)22-9-11-25(30)29(27-22)18-26(31)28-14-12-20(13-15-28)16-19-6-4-3-5-7-19/h3-11,17,20H,12-16,18H2,1-2H3

InChI Key

RYCNBCHRQHMULM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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